6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[7,6-b]pyridin-2-one core structure with multiple methyl groups and a thiophene-3-carbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
6,8,8,9-TETRAMETHYL-3-(THIOPHENE-3-CARBONYL)-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific combination of a chromeno[7,6-b]pyridin-2-one core with multiple methyl groups and a thiophene-3-carbonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21NO3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(thiophene-3-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H21NO3S/c1-12-10-21(2,3)22(4)17-9-18-14(7-15(12)17)8-16(20(24)25-18)19(23)13-5-6-26-11-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
GQLKUXTXNXWDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CSC=C4)C)(C)C |
Origin of Product |
United States |
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